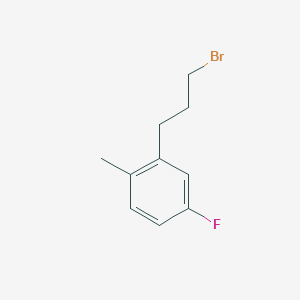

2-(3-Bromopropyl)-4-fluoro-1-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrF |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-fluoro-1-methylbenzene |

InChI |

InChI=1S/C10H12BrF/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

RXVHLFCDQFLQQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Bromopropyl 4 Fluoro 1 Methylbenzene

Strategies for Assembling the 4-fluoro-1-methylbenzene (p-fluorotoluene) Unit

Regioselective Aromatic Functionalization Approaches

Direct functionalization of either toluene (B28343) or fluorobenzene (B45895) presents regioselectivity challenges. The methyl group of toluene is an activating substituent that directs incoming electrophiles to the ortho and para positions. Similarly, the fluorine atom of fluorobenzene is a deactivating but ortho, para-directing group. Consequently, reactions like the direct fluorination of toluene or the Friedel-Crafts methylation of fluorobenzene typically yield a mixture of isomers, necessitating difficult purification steps.

To achieve high regioselectivity, strategies often begin with precursors where the desired substitution pattern is already established or can be unambiguously directed. For instance, Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chloride, followed by hydrolysis, can yield 4-fluoro-2-methylbenzoic acid as a major product due to the directing effects of the existing substituents. google.com While not a direct synthesis of p-fluorotoluene itself, this illustrates how precursor selection is critical for controlling regiochemistry.

Precursor Synthesis and Halogenation Patterns

A highly effective and regioselective method for preparing p-fluorotoluene is the Balz-Schiemann reaction. This classical transformation avoids the isomeric mixtures common to electrophilic substitution by building the aromatic system from a precursor with a defined substitution pattern. The synthesis begins with p-toluidine, which is readily available.

The key steps of the Balz-Schiemann reaction are:

Diazotization: p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Fluoroborate Formation: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the thermally stable p-methylbenzenediazonium tetrafluoroborate (B81430).

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, causing it to decompose. This decomposition releases nitrogen gas and results in the formation of p-fluorotoluene with high regiochemical purity.

This method is a cornerstone for the laboratory and industrial synthesis of specific fluoroaromatic compounds due to its reliability and high selectivity. google.comstackexchange.com

| Method | Starting Material | Key Reagents | Selectivity | Advantages/Disadvantages |

| Electrophilic Fluorination | Toluene | Electrophilic fluorine source (e.g., F-TEDA) | Low to Moderate | Direct but produces isomeric mixtures. |

| Friedel-Crafts Alkylation | Fluorobenzene | CH₃Cl, AlCl₃ | Moderate | Prone to polyalkylation and isomeric mixtures. |

| Balz-Schiemann Reaction | p-Toluidine | 1. NaNO₂, HCl2. HBF₄3. Heat | High | Multi-step but highly regioselective and clean. |

Introduction and Functionalization of the 3-Bromopropyl Side Chain

With the p-fluorotoluene core assembled, the next phase is the introduction of the 3-bromopropyl side chain at the C2 position, ortho to the methyl group and meta to the fluorine.

Chain Elongation Strategies and Bromination Techniques

Direct Friedel-Crafts alkylation with a 3-bromopropyl halide is generally avoided due to the high probability of carbocation rearrangements, which would lead to isomerized products. A more controlled and reliable approach involves a sequence of reactions.

Route A: Friedel-Crafts Acylation Followed by Reduction and Bromination

Friedel-Crafts Acylation: p-Fluorotoluene can be acylated using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgorganic-chemistry.org The acylation occurs preferentially at the position ortho to the activating methyl group, yielding 2-(3-chloro-1-oxopropyl)-4-fluoro-1-methylbenzene.

Ketone Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-). The Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reduction can be employed to afford 2-(3-chloropropyl)-4-fluoro-1-methylbenzene. organic-chemistry.org

Halogen Exchange: The terminal chlorine can be converted to bromine via the Finkelstein reaction, using a bromide salt like sodium bromide in acetone.

Route B: Allylation and Anti-Markovnikov Hydrobromination

A more modern and efficient strategy involves the introduction of an allyl group, followed by a selective bromination step.

Allylation: An allyl group (-CH₂CH=CH₂) can be installed onto the p-fluorotoluene ring. This can be achieved through various methods, including the reaction of a Grignard reagent derived from 2-bromo-4-fluorotoluene (B74383) with an allyl halide.

Hydrobromination: The crucial step is the addition of hydrogen bromide (HBr) across the double bond of the allyl side chain. To achieve the desired terminal bromide (3-bromopropyl), the reaction must proceed via an anti-Markovnikov mechanism. This is accomplished by performing the hydrobromination in the presence of radical initiators, such as peroxides (e.g., AIBN or benzoyl peroxide). youtube.com The radical mechanism favors the formation of the more stable secondary radical on the chain, leading to the bromine atom adding to the terminal carbon. wikipedia.org In contrast, standard electrophilic addition of HBr would follow Markovnikov's rule, placing the bromine at the internal carbon. masterorganicchemistry.com

| Bromination Technique | Substrate | Reagents | Regioselectivity | Key Feature |

| Radical Hydrobromination | 2-Allyl-4-fluoro-1-methylbenzene | HBr, Peroxides (ROOR) | Anti-Markovnikov | Forms the desired terminal (primary) bromide. youtube.com |

| Electrophilic Hydrobromination | 2-Allyl-4-fluoro-1-methylbenzene | HBr | Markovnikov | Forms the internal (secondary) bromide. masterorganicchemistry.com |

| Benzylic Bromination | 2-Propyl-4-fluoro-1-methylbenzene | N-Bromosuccinimide (NBS), Light | Benzylic | Brominates the carbon adjacent to the ring, not the terminal carbon. wikipedia.orgmasterorganicchemistry.com |

Stereochemical Control in Alkylation and Bromination

The final target molecule, 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene, is achiral, meaning it does not have a stereocenter. Therefore, stereochemical control is not a requirement for its synthesis.

However, it is relevant to consider how stereochemistry could be controlled in the synthesis of related, chiral analogues. If a chiral center were to be introduced, for example at the benzylic position of the side chain, specific asymmetric methods would be necessary. An asymmetric reduction of a ketone precursor, using chiral catalysts or reagents (e.g., chiral borane (B79455) reagents or asymmetric hydrogenation), could produce one enantiomer of the corresponding alcohol preferentially. Subsequent conversion to a bromide would then proceed with a defined stereochemistry. Similarly, asymmetric alkylation reactions, employing chiral auxiliaries or phase-transfer catalysts, can be used to create stereocenters with high enantiomeric excess, though this is more applicable to constructing molecules with α-chiral centers relative to a carbonyl or other functional group. rsc.orgnih.gov While not directly applied in this specific synthesis, these principles are fundamental in modern organic chemistry for the preparation of enantiomerically pure compounds.

Modern Catalytic Approaches in the Synthesis of the Compound

Modern organic synthesis increasingly relies on transition-metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under milder conditions than classical methods. numberanalytics.comorganic-chemistry.org

The synthesis of this compound and its precursors can benefit significantly from these approaches. Nickel and palladium complexes are particularly effective for cross-coupling reactions. mdpi.com For instance, instead of classical Friedel-Crafts reactions, one could envision a catalytic cross-coupling between a suitably functionalized p-fluorotoluene derivative and a three-carbon unit.

Potential catalytic strategies include:

Kumada-Tamao-Corriu Coupling: A nickel or palladium catalyst could be used to couple an aryl Grignard reagent, such as (4-fluoro-1-methyl-2-yl)magnesium bromide, with a 3-bromopropyl halide derivative. Nickel catalysts bearing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands have shown remarkable activity in coupling reactions, even for activating inert C-F bonds. researchgate.netresearchgate.net

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium. A 2-halo-4-fluorotoluene derivative could be coupled with a 3-bromopropylzinc reagent.

Direct C-H Functionalization: A cutting-edge approach involves the direct activation of a C-H bond by a transition metal catalyst, followed by coupling with a reaction partner. A catalytic system could potentially direct the alkylation of the C-H bond ortho to the methyl group in p-fluorotoluene directly with a 3-bromopropyl source, bypassing the need for pre-functionalized aromatic rings. While challenging, this represents a highly atom-economical synthetic route.

These catalytic methods offer powerful alternatives to traditional synthetic routes, often providing higher yields, greater functional group tolerance, and milder reaction conditions. The development of catalysts capable of selectively activating the strong C-F bond has opened new avenues for the synthesis of complex fluoroaromatic compounds. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling, Remote Functionalization)

Transition metal catalysis has become an indispensable tool in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these methods can be applied to either form the core aromatic structure or to introduce the alkyl side chain.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming C(sp²)–C(sp³) bonds, which could be employed to couple an appropriate aryl precursor with a 3-bromopropyl unit. For instance, a Suzuki-Miyaura coupling could involve the reaction of an organoboron reagent derived from 4-fluoro-1-methylbenzene with a 3-bromopropyl halide, catalyzed by a palladium complex. Alternatively, Negishi coupling using an organozinc reagent or Kumada coupling with a Grignard reagent are viable strategies. Nickel-catalyzed cross-coupling reactions are particularly effective for coupling alkyl halides with aryl halides. nih.govacs.org A straightforward approach could involve the coupling of 2-bromo-4-fluoro-1-methylbenzene with a 3-halopropyl organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org The synergistic cooperation of two distinct metal catalysts, known as multimetallic catalysis, can also enable transformations that are difficult with a single metal, such as the direct coupling of two different aryl halides. colab.ws

| Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst System (Example) |

| Suzuki-Miyaura | 2-Boronyl-4-fluoro-1-methylbenzene | 1,3-Dibromopropane | Pd(PPh₃)₄ / Base |

| Negishi | 2-Bromo-4-fluoro-1-methylbenzene | (3-Bromopropyl)zinc halide | PdCl₂(dppf) |

| Kumada | 2-Bromo-4-fluoro-1-methylbenzene | (3-Bromopropyl)magnesium halide | NiCl₂(dmpe) |

| Cross-Electrophile | 2-Iodo-4-fluoro-1-methylbenzene | 3-Bromopropyl bromide | Ni(bpy) / Photoredox catalyst |

Remote Functionalization: Remote functionalization refers to the selective reaction at a C-H bond that is distant from an existing functional group. researchgate.net In the context of this compound, this strategy could be applied to a precursor molecule. For example, a directing group attached to the aromatic ring could guide a transition metal catalyst to activate a specific C-H bond on a pre-installed propyl or longer alkyl chain, which could then be halogenated. researchgate.net The Hofmann–Löffler–Freytag reaction is a classic example of remote C-H functionalization involving a radical-mediated hydrogen atom transfer to a nitrogen center, ultimately leading to the formation of a cyclic amine. organic-chemistry.org Modern transition-metal-catalyzed approaches offer greater control and scope, enabling functionalization at β, γ, or even more distant positions of an alkyl chain attached to an arene. acs.orgacs.org

C-H Activation and Functionalization Strategies on the Arene

Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org For the arene core of this compound, C-H functionalization could be used to introduce additional substituents. The regioselectivity of such reactions is governed by both the intrinsic electronic properties of the substituted benzene (B151609) ring and the methodology employed. nih.govresearchgate.net

The substituents already present on the ring (fluoro, methyl, and 2-propyl) direct incoming groups. The fluorine atom is an ortho-directing group for C-H metalation, enhancing the reactivity of the C-H bonds at positions 3 and 5. organic-chemistry.org Similarly, the methyl group is an ortho, para-director. The steric bulk of the 2-(3-bromopropyl) group would likely hinder functionalization at the adjacent C-3 position. Consequently, the C-H bond at the C-5 position is the most electronically activated and sterically accessible site for further functionalization.

Strategies for achieving site-selective C-H functionalization include:

Directed C-H Activation: A directing group can be temporarily installed on the molecule to chelate to the metal catalyst and deliver it to a specific C-H bond, typically in the ortho position.

Non-covalent Interactions: Weaker interactions, such as hydrogen bonds or Lewis acid-base pairings, can also be used to guide a catalyst to a specific position. rsc.org

Ligand-Accelerated Non-directed C-H Functionalization: Specialized ligands can enable the functionalization of arenes without a directing group, with selectivity often controlled by steric or electronic factors. researchgate.net

Norbornene-Mediated C-H Functionalization: This relay strategy can be used to achieve meta-selective functionalization. The catalyst first activates an ortho C-H bond (promoted by the fluorine), followed by insertion of norbornene and subsequent intramolecular activation of a meta C-H bond. researchgate.net

Organocatalytic Transformations Applicable to Related Structures

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. While the direct organocatalytic synthesis of the entire target molecule is not established, several organocatalytic methods are applicable to the synthesis or modification of related alkyl halide structures.

For instance, the bromopropyl side chain could be a substrate for further functionalization using organocatalysis. Photochemical organocatalytic methods have been developed for the borylation of alkyl bromides using a dithiocarbonyl anion catalyst. colab.wsresearchgate.net This would convert the bromopropyl group into a versatile boronic ester, ready for subsequent cross-coupling reactions. Another approach involves the acylation of alkyl bromides mediated by N-heterocyclic carbene (NHC) organocatalysts under photochemical conditions. rsc.org Furthermore, organocatalytic strategies exist for the enantioselective conjugate addition of bromonitroalkanes to enones, demonstrating the utility of organocatalysis in manipulating molecules containing a bromoalkyl moiety. nih.gov These methods highlight the potential for using organocatalysis to modify the side chain of the target molecule, introducing new functional groups under mild, metal-free conditions.

Green Chemistry Considerations and Enabling Technologies in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. Enabling technologies such as microwave irradiation, mechanochemistry, and electrochemistry are at the forefront of this effort, often leading to shorter reaction times, reduced solvent use, and lower energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. organic-chemistry.org This technique can dramatically accelerate reaction rates compared to conventional heating, often leading to higher yields and cleaner reaction profiles in minutes rather than hours. nih.govnih.gov For the synthesis of this compound, several steps could be enhanced by microwave technology. For example, the bromination of a precursor alcohol or the introduction of the side chain via a nucleophilic substitution or cross-coupling reaction could be significantly expedited. researchgate.netresearchgate.netorganic-chemistry.org

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage |

| Bromination of Alcohols | Several hours | 5-30 minutes | Reduced time, higher yield |

| Suzuki Coupling | 12-24 hours | 10-60 minutes | Reduced time, cleaner reaction |

| Nucleophilic Substitution | 8-16 hours | 15-45 minutes | Reduced time, potential for aqueous media |

Mechanochemical Synthesis and Ball-Milling Applications

Mechanochemistry uses mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent (neat) or with minimal amounts of liquid (liquid-assisted grinding). pageplace.de This approach aligns with green chemistry principles by drastically reducing solvent waste. nih.gov The synthesis of aryl halides and their subsequent reactions are amenable to mechanochemical conditions. For example, palladium- or nickel-catalyzed cross-coupling reactions to form C-C bonds have been successfully performed in a ball mill. organic-chemistry.orghokudai.ac.jp It is conceivable that the coupling of a 2-halo-4-fluoro-1-methylbenzene precursor with an appropriate partner to install the bromopropyl side chain could be achieved under solvent-free mechanochemical conditions. researchgate.nettandfonline.com Halogenation reactions can also be carried out using ball milling, providing a solid-state route to brominated aromatics. acs.orgcolab.ws

Electrochemical Synthesis Routes

Electrochemical synthesis uses electrical current to drive chemical reactions, replacing conventional stoichiometric oxidants or reductants with electrons, which are inherently clean reagents. mdpi.com This technique offers high levels of control and can often be performed under mild conditions. Anodic oxidation provides a route to generate reactive bromine species from simple bromide salts for the bromination of aromatic rings. nih.govresearchgate.net Alternatively, cathodic reduction can be used to generate radical or anionic intermediates from alkyl or aryl halides for coupling reactions. nih.gov Nickel-catalyzed electrochemical cross-coupling of aryl bromides and alkyl bromides has been demonstrated as an effective method for forming C(sp²)–C(sp³) bonds, representing a direct and sustainable strategy for synthesizing molecules like this compound. acs.orgresearchgate.net Furthermore, the electrochemical borylation of alkyl bromides presents a green alternative for creating versatile building blocks for further synthesis. organic-chemistry.orgresearchgate.net

Synthetic Routes to Isomeric and Analogous Bromopropyl-Fluoro-Methylbenzenes

The synthesis of bromopropyl-fluoro-methylbenzene isomers and analogs is a multi-step process that typically begins with the formation of a substituted fluorotoluene core, followed by the introduction of a three-carbon side chain that is subsequently brominated. The specific substitution pattern on the benzene ring dictates the initial choice of starting materials and the regioselectivity of the subsequent reactions. Key precursors for these syntheses are the various isomers of bromofluorotoluene.

Synthesis of Bromofluorotoluene Precursors

The strategic synthesis of bromofluorotoluene isomers is foundational. The directing effects of the fluorine and methyl substituents on the aromatic ring guide the position of bromination.

2-Bromo-4-fluorotoluene: One common starting material is 4-fluorotoluene (B1294773). Direct bromination of 4-fluorotoluene can lead to a mixture of isomers. To achieve regioselectivity, specific catalysts and reaction conditions are employed. For instance, bromination in glacial acetic acid in the presence of iodine and iron can increase the proportion of 3-bromo-4-fluorotoluene (B1266451). rsc.org

3-Bromo-4-fluorotoluene: The preparation of 3-bromo-4-fluorotoluene can be achieved by reacting 4-fluorotoluene with bromine. A notable improvement in yield for the 3-bromo isomer over the 2-bromo isomer is accomplished by conducting the bromination in glacial acetic acid with iodine and iron powder as catalysts. rsc.org This method significantly enhances the formation of the desired 3-bromo-4-fluorotoluene. rsc.org

4-Bromo-3-fluorotoluene (B33196): The synthesis of 4-bromo-3-fluorotoluene can begin with 3-fluorotoluene (B1676563). One reported method involves the bromination of 3-fluorotoluene using liquid bromine in dichloroethane with iron powder, which initially produces a mixture of dibrominated compounds. wikipedia.org This mixture is then subjected to catalytic hydrogenation to yield 4-bromo-3-fluorotoluene. wikipedia.org An alternative route involves the diazotization of 4-amino-3-fluorotoluene followed by a Sandmeyer-type reaction with cuprous bromide. wikipedia.org

2-Fluoro-4-bromotoluene: A multi-step synthesis for 2-fluoro-4-bromotoluene starts from para-aminotoluene. The process involves a sequence of reactions including salt formation, nitration, and diazotization to obtain the target molecule. nih.gov

The table below summarizes various synthetic routes for key bromofluorotoluene precursors.

| Target Compound | Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Bromo-4-fluorotoluene | 4-Fluorotoluene | Br₂, Glacial Acetic Acid, Fe powder, I₂ | Not specified | rsc.org |

| 4-Bromo-3-fluorotoluene | 3-Fluorotoluene | 1. Br₂, Dichloroethane, Fe powder; 2. H₂, Pd/C, NaOAc, Methanol | Not specified | wikipedia.org |

| 4-Bromo-3-fluorotoluene | 4-Amino-3-fluorotoluene | 1. HBr, NaNO₂; 2. CuBr, HBr | 70% | wikipedia.org |

| 2-Fluoro-4-bromotoluene | p-Aminotoluene | Multi-step: Nitration, Reduction, Diazotization, Fluorination | 74-77% | nih.gov |

Introduction of the Propyl Side Chain

Once the desired bromofluorotoluene isomer is synthesized, the next critical step is the introduction of the three-carbon propyl side chain. Friedel-Crafts reactions are a primary method for this transformation.

Friedel-Crafts Acylation: A reliable method to introduce the propyl chain while avoiding carbocation rearrangements is through Friedel-Crafts acylation, followed by reduction. The bromofluorotoluene can be acylated with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This reaction typically shows high regioselectivity, with the acyl group adding to the para position relative to the most activating group, if available and unhindered. chemguide.co.ukoregonstate.edu

For example, to synthesize a precursor for 2-(3-hydroxypropyl)-4-fluoro-1-methylbenzene, one might start with 3-bromo-1-fluorobenzene. Acylation would likely occur at the position para to the fluorine, followed by subsequent steps. The resulting ketone is then reduced to a propyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

General Friedel-Crafts Acylation and Reduction Pathway:

Acylation: A fluorotoluene isomer is reacted with propanoyl chloride and AlCl₃ to form a fluorotoluyl ethyl ketone.

Reduction: The ketone is then reduced using standard methods (e.g., catalytic hydrogenation with H₂/Pd-C) to yield the corresponding propyl-fluoro-methylbenzene. quora.com

Final Bromination of the Side Chain

The final step is the conversion of the terminal methyl group of the propyl side chain into a bromide. This is typically achieved through radical bromination. More commonly, if the side chain was introduced as a 3-hydroxypropyl group (for instance, from the reduction of an ester or acid), the terminal alcohol can be converted to a bromide.

Conversion of a Terminal Alcohol to a Bromide: A common and effective method for this transformation is reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Another widely used reagent is carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃), a process known as the Appel reaction. These methods efficiently replace the hydroxyl group with a bromine atom to yield the final this compound or its isomer.

A plausible synthetic sequence for an isomeric product, 1-(3-Bromopropyl)-3-fluoro-4-methylbenzene, is outlined below:

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2-Fluorotoluene | Propanoyl chloride, AlCl₃ | 1-(3-Fluoro-4-methylphenyl)propan-1-one |

| 2 | Ketone Reduction | 1-(3-Fluoro-4-methylphenyl)propan-1-one | H₂, Pd/C | 1-Fluoro-2-methyl-4-propylbenzene |

| 3 | Benzylic Bromination | 1-Fluoro-2-methyl-4-propylbenzene | N-Bromosuccinimide (NBS), light/initiator | 1-(3-Bromopropyl)-3-fluoro-4-methylbenzene |

This generalized route highlights the key transformations required. The specific reagents and conditions would need to be optimized for each specific isomer to maximize yield and purity. The synthesis of these molecules requires careful consideration of directing group effects and the potential for side reactions.

Reactivity and Derivatization Chemistry of 2 3 Bromopropyl 4 Fluoro 1 Methylbenzene

Nucleophilic Substitution Reactions at the Benzylic and Alkyl Bromine Centers

The bromine atom on the propyl chain is a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in creating new chemical bonds and introducing diverse functional groups.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S Linkages)

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, allowing for the introduction of various heteroatoms. In the case of 2-(3-bromopropyl)-4-fluoro-1-methylbenzene, the primary alkyl bromide is well-suited for SN2 reactions.

Formation of Carbon-Nitrogen Bonds: Amines and related nitrogen-containing nucleophiles can displace the bromide to form new C-N bonds. For instance, reaction with ammonia would yield the corresponding primary amine. Similarly, primary or secondary amines would lead to secondary or tertiary amines, respectively. Azide ions are also effective nucleophiles, producing an alkyl azide which can be subsequently reduced to the primary amine or used in cycloaddition reactions.

Formation of Carbon-Oxygen Bonds: Oxygen-based nucleophiles such as hydroxide, alkoxides, and carboxylates can be employed to synthesize alcohols, ethers, and esters. For example, reaction with sodium hydroxide would lead to the formation of 3-(4-fluoro-2-methylphenyl)propan-1-ol. The Williamson ether synthesis, reacting with a sodium alkoxide, would yield the corresponding ether.

Formation of Carbon-Sulfur Bonds: Thiolates are excellent nucleophiles and react readily with alkyl bromides to form thioethers (sulfides). For instance, reaction with sodium thiomethoxide would yield 4-fluoro-1-methyl-2-(3-(methylthio)propyl)benzene.

A summary of potential nucleophilic substitution reactions to form carbon-heteroatom bonds is presented in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia (NH₃) | Primary Amine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Thiolate | Sodium Thiomethoxide (NaSCH₃) | Thioether |

| Azide | Sodium Azide (NaN₃) | Azide |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester |

Carbon-Carbon Bond Formation via Nucleophilic Pathways (e.g., Cyanation, Malonic Ester Synthesis)

The formation of new carbon-carbon bonds is crucial for building more complex molecular skeletons. The electrophilic nature of the carbon bearing the bromine in this compound allows for reactions with carbon-based nucleophiles.

Cyanation: The reaction with cyanide salts, such as sodium or potassium cyanide, is a classic method for extending a carbon chain by one carbon atom. teachthemechanism.comyoutube.comnih.govyoutube.com This reaction proceeds via an SN2 mechanism to yield a nitrile. teachthemechanism.comyoutube.comnih.govyoutube.com The resulting 4-(4-fluoro-2-methylphenyl)butanenitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or further elaborated.

Malonic Ester Synthesis: A powerful method for the formation of carboxylic acids is the malonic ester synthesis. nih.govchemguide.co.ukresearchgate.netgoogle.comnih.gov In this procedure, diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a stabilized enolate. nih.govchemguide.co.ukresearchgate.netgoogle.comnih.gov This enolate then acts as a nucleophile, displacing the bromide of this compound. nih.govchemguide.co.ukresearchgate.netgoogle.comnih.gov Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield 4-(4-fluoro-2-methylphenyl)butanoic acid. nih.govchemguide.co.ukresearchgate.netgoogle.comnih.gov

| Reaction Name | Key Reagents | Product Functional Group |

| Cyanation | Sodium Cyanide (NaCN) | Nitrile |

| Malonic Ester Synthesis | Diethyl Malonate, Sodium Ethoxide | Carboxylic Acid |

Cyclization Reactions and Ring-Closure Strategies

The propyl chain in this compound provides the necessary length for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are highly valuable in the synthesis of cyclic compounds.

For example, if a nucleophilic center is introduced at the ortho-position of the methyl group on the aromatic ring, an intramolecular cyclization could occur. Another strategy involves derivatizing the propyl chain to contain a nucleophile that can then attack the aromatic ring under suitable conditions, although this would likely require activation of the ring. A more direct approach would be an intramolecular Friedel-Crafts alkylation, where the bromopropyl group, activated by a Lewis acid, could potentially cyclize onto the electron-rich aromatic ring to form a six-membered ring, resulting in a tetralin derivative. The regioselectivity of such a cyclization would be influenced by the directing effects of the existing methyl and fluoro substituents.

Electrophilic and Radical Transformations on the Aromatic Ring System and Alkyl Chain

While the primary reactivity lies in the alkyl bromide, the aromatic ring and the alkyl chain can also undergo specific transformations under different reaction conditions.

Regioselective Aromatic Electrophilic Substitution

The aromatic ring of this compound is substituted with a methyl group and a fluorine atom. Both of these substituents are ortho, para-directing for electrophilic aromatic substitution. The methyl group is an activating group, while the fluorine atom is a deactivating group due to its high electronegativity, yet it still directs ortho and para due to resonance effects.

The outcome of an electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, would depend on the interplay of the directing effects of these two groups. The positions ortho and para to the methyl group are C3 and C5. The positions ortho and para to the fluorine atom are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. Steric hindrance from the adjacent propyl group at C2 might influence the regioselectivity, potentially favoring substitution at the C5 position.

Radical Reactions Initiated or Mediated by the Bromine or Alkyl Group

Radical reactions offer alternative pathways for functionalization. The bromine atom can participate in radical processes, for example, under the influence of radical initiators or photolysis. The benzylic protons on the methyl group are also susceptible to radical abstraction.

For instance, free radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to bromination at the benzylic position of the methyl group, yielding 2-(3-bromopropyl)-1-(bromomethyl)-4-fluorobenzene. This is due to the enhanced stability of the resulting benzylic radical. Radical reactions involving the C-Br bond, such as atom transfer radical polymerization (ATRP) initiation, could also be envisioned if the molecule were to be used as a monomer precursor.

Palladium-Catalyzed Domino and Cascade Reactions Utilizing the Compound as a Substrate

Palladium catalysts are powerful tools for the construction of complex molecular architectures, and a substrate like this compound is well-suited for domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The presence of both an aryl moiety (which can be activated) and a reactive alkyl bromide allows for sequential palladium-catalyzed transformations.

Intramolecular Cyclizations and Annulations

The 3-bromopropyl substituent attached to the aromatic ring at the ortho position to the methyl group provides an ideal scaffold for intramolecular cyclization reactions catalyzed by palladium. These reactions can lead to the formation of fused ring systems, such as substituted tetralins. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the propyl chain, forming an alkylpalladium(II) intermediate. This is followed by an intramolecular carbopalladation onto the aromatic ring, which can be viewed as an intramolecular Heck-type reaction. Subsequent β-hydride elimination would lead to the formation of a dihydronaphthalene derivative, while a reductive elimination pathway could yield a cyclized, saturated product.

The specific substitution pattern of this compound would influence the regioselectivity of the cyclization. The fluorine and methyl groups on the aromatic ring direct the position of the annulation. For instance, palladium-catalyzed intramolecular cross-coupling reactions involving aryl halides and allyl moieties have been shown to efficiently produce various five- to seven-membered carbo- and heterocycles. organic-chemistry.org The synthesis of fluorinated tetralins has been achieved through related catalytic ring expansion strategies, highlighting the utility of such methods in generating complex fluorinated carbocycles. nih.gov

| Reaction Type | Potential Product | Catalyst System (Example) | Key Mechanistic Steps |

| Intramolecular Heck-type Cyclization | 6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalene | Pd(OAc)₂, PPh₃, Base | Oxidative addition, Intramolecular carbopalladation, β-Hydride elimination/Reductive elimination |

| Annulation with Alkynes | Substituted Benzocycloheptene | PdCl₂(PPh₃)₂, CuI, Base | Oxidative addition, Alkyne insertion, Reductive elimination |

Intermolecular Cross-Coupling for Arylation and Alkylation

The bromopropyl group of this compound can readily participate in intermolecular palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation and allow for the introduction of various aryl and alkyl groups.

Arylation: In a typical Suzuki-Miyaura coupling, the compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a 1-aryl-3-(4-fluoro-2-methylphenyl)propane derivative. The reaction proceeds via the standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the fluorine atom on the aromatic ring is generally well-tolerated in such coupling reactions. researchgate.net

Alkylation: Similarly, in a Negishi coupling, an organozinc reagent could be used as the coupling partner to introduce an alkyl or another aryl group. The Kumada-Corriu coupling, employing a Grignard reagent, is another viable option for alkylation or arylation at the propyl chain. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial to optimize the yield and prevent side reactions, such as β-hydride elimination.

| Coupling Partner | Reaction Name | Potential Product | Typical Catalyst/Ligand |

| Arylboronic Acid | Suzuki-Miyaura | 1-Aryl-3-(4-fluoro-2-methylphenyl)propane | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Alkylzinc Chloride | Negishi | 1-Alkyl-3-(4-fluoro-2-methylphenyl)propane | Pd(dba)₂/XPhos |

| Aryl Grignard Reagent | Kumada-Corriu | 1-Aryl-3-(4-fluoro-2-methylphenyl)propane | PdCl₂(dppf) |

Functional Group Interconversions and Strategic Derivatization of the Bromopropyl Moiety

The bromopropyl group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Elimination Reactions and Alkene Formation

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form 4-fluoro-1-methyl-2-(prop-2-en-1-yl)benzene. The regioselectivity of this elimination is dictated by the availability of protons on the carbon atoms adjacent to the one bearing the bromine. In this case, elimination can only occur in one direction to form the terminal alkene. The choice of base and solvent is critical to favor elimination over substitution (S(_N)2) reactions. Bulky bases such as potassium tert-butoxide are commonly employed to promote E2 elimination. libretexts.org

Organometallic Reagent Generation (e.g., Grignard, Organolithium)

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one. This umpolung (reversal of polarity) is a cornerstone of organic synthesis.

Grignard Reagent: Reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) would yield the corresponding Grignard reagent, (3-(4-fluoro-2-methylphenyl)propyl)magnesium bromide. sigmaaldrich.com The formation of this reagent must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.org This organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com

Organolithium Reagent: Alternatively, treatment with two equivalents of lithium metal would produce the organolithium reagent, (3-(4-fluoro-2-methylphenyl)propyl)lithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org They are also highly sensitive to moisture and air.

| Reagent | Organometallic Product | Typical Reaction Conditions | Key Characteristics |

| Magnesium (Mg) | (3-(4-fluoro-2-methylphenyl)propyl)magnesium bromide | Anhydrous THF or Et₂O | Strong nucleophile and base |

| Lithium (Li) | (3-(4-fluoro-2-methylphenyl)propyl)lithium | Anhydrous pentane or hexane | Very strong nucleophile and base |

Chemo- and Regioselectivity in Multi-Substituted Systems

The presence of multiple functional groups and substitution patterns on this compound raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C(sp³)-Br bond of the propyl chain is significantly more reactive towards oxidative addition with Pd(0) than the C(sp²)-F bond on the aromatic ring. This high degree of chemoselectivity allows for selective functionalization of the side chain without disturbing the fluoro-substituent. While C-F bond activation is possible under certain conditions, it typically requires more forcing conditions or specialized catalyst systems. rsc.org

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution or directed C-H activation, the fluorine and methyl groups exert a directing effect. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these electronic and steric effects will determine the regiochemical outcome of reactions on the aromatic ring. For instance, in a potential C-H activation scenario, the directing group would likely favor functionalization at a specific C-H bond ortho to it, with the existing substituents influencing the accessibility and electronic properties of the available sites. researchgate.netmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of the Chemical Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "2-(3-Bromopropyl)-4-fluoro-1-methylbenzene," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methyl group, and the bromopropyl side chain.

Aromatic Region (6.8 - 7.2 ppm): The 1,2,4-trisubstituted benzene (B151609) ring will give rise to a complex splitting pattern for the three aromatic protons. ias.ac.inwisc.edulibretexts.org The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons will also display splitting based on their ortho and meta relationships.

Bromopropyl Chain (2.0 - 3.5 ppm): The three methylene (B1212753) groups of the propyl chain will appear as distinct multiplets. The methylene group attached to the bromine atom (-CH₂Br) is expected to be the most downfield-shifted due to the electronegativity of bromine. The other two methylene groups will show complex splitting patterns due to coupling with each other.

Methyl Group (~2.3 ppm): The methyl group attached to the benzene ring is expected to appear as a singlet in the upfield region of the spectrum. libretexts.org

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H | 6.8 - 7.2 | m | Jortho = 7-10 Hz, Jmeta = 2-3 Hz, JHF = variable |

| -CH₂-Ar | 2.7 - 2.9 | t | J = ~7 Hz |

| -CH₂-CH₂-Ar | 2.0 - 2.2 | m | J = ~7 Hz |

| -CH₂Br | 3.4 - 3.6 | t | J = ~7 Hz |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Aromatic Carbons (110 - 165 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and is expected to be the most downfield-shifted among the CH carbons. rsc.orgnih.gov The quaternary carbons (C-1, C-2, and C-4) will also be identifiable.

Alkyl Carbons (20 - 40 ppm): The three carbons of the bromopropyl chain and the methyl carbon will appear in the upfield region of the spectrum. The carbon attached to the bromine is expected to be the most downfield-shifted among the alkyl carbons. github.io

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-CH₂- | 130 - 135 |

| Aromatic CH | 115 - 130 |

| -CH₂-Ar | ~35 |

| -CH₂-CH₂-Ar | ~32 |

| -CH₂Br | ~30 |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org For "this compound," the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic effects of the other substituents on the benzene ring. researchgate.netnih.govthermofisher.comazom.com The signal will likely be a multiplet due to coupling with the ortho protons.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity within the bromopropyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon to which it is directly attached, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.orglibretexts.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a molecule. researchgate.netmeasurlabs.comnih.govchimia.chlongdom.org For "this compound" (C₁₀H₁₂BrF), HRMS would be able to confirm this molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. docbrown.infodocbrown.inforesearchgate.netyoutube.comlibretexts.org

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule are expected to include: taylorfrancis.commetwarebio.comcore.ac.uk

Loss of a bromine radical: This would lead to a significant fragment ion at m/z corresponding to the loss of 79 or 81.

Benzylic cleavage: Cleavage of the bond between the propyl chain and the benzene ring could occur, leading to a tropylium ion or a substituted tropylium ion.

Cleavage within the propyl chain: Fragmentation of the C-C bonds in the propyl side chain would also be expected.

Predicted HRMS Data

| Ion | Calculated m/z (C₁₀H₁₂⁷⁹BrF) | Calculated m/z (C₁₀H₁₂⁸¹BrF) |

|---|---|---|

| [M]⁺ | 230.0133 | 232.0113 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the analysis of this compound, MS/MS provides definitive structural confirmation by mapping its fragmentation pathways.

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•). Due to the presence of bromine, this molecular ion peak will appear as a characteristic doublet with nearly equal intensity (M⁺• and [M+2]⁺•), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation pathway for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage. This cleavage is favored because it results in the formation of a resonance-stabilized benzylic carbocation. For this compound, this would lead to the loss of a propyl radical, but a more dominant fragmentation is often observed. Cleavage of the C-C bond between the first and second carbon of the propyl chain results in the formation of a highly stable substituted tropylium ion through rearrangement, a common fragmentation pattern for alkyl-substituted aromatic compounds. youtube.com

Another significant fragmentation involves the cleavage of the carbon-bromine bond. youtube.com This can occur via two main mechanisms: direct cleavage to lose a bromine radical (•Br) or alpha-cleavage, where the bond adjacent to the carbon bearing the bromine is broken to form a resonance-stabilized cation. youtube.com

Expected Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 232/234 (M⁺•) | 153 | 79/81 (•Br) | [C₁₀H₁₂F]⁺ (Fluoromethyl-propylbenzene cation) |

| 232/234 (M⁺•) | 123 | 109/111 (C₃H₆Br•) | [C₇H₆F]⁺ (Fluoromethylphenyl cation) |

| 232/234 (M⁺•) | 109 | 123/125 (C₇H₆F) | [C₃H₆Br]⁺ (Bromopropyl cation) |

This interactive table outlines the primary fragmentation pathways anticipated in an MS/MS experiment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are essential for identifying functional groups and providing insights into the molecule's conformational state.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. youtube.com

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Aromatic compounds display a characteristic C-H stretching absorption band around 3030-3100 cm⁻¹. libretexts.orgopenstax.orglibretexts.org This band is typically of low to medium intensity.

Aliphatic C-H Stretching: The propyl and methyl groups will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of peaks, often complex, in the 1450 to 1600 cm⁻¹ range. libretexts.orgopenstax.org Two of the most prominent bands typically appear near 1500 cm⁻¹ and 1600 cm⁻¹. openstax.org

C-H Out-of-Plane Bending: Strong absorptions in the 900 to 690 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. openstax.org The precise position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 870–900 cm⁻¹ and 780–830 cm⁻¹ regions. libretexts.orgopenstax.org

C-F and C-Br Stretching: The carbon-fluorine (C-F) stretch is typically a strong band found in the 1000-1350 cm⁻¹ region. The carbon-bromine (C-Br) stretch appears at lower frequencies, generally in the 500-690 cm⁻¹ range.

Expected Characteristic IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3030 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Alkyl (Propyl, Methyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1520-1470 | C=C Stretch | Aromatic Ring |

| 1270-1100 | C-F Stretch | Aryl-Fluoride |

| 890-800 | C-H Bend (oop) | 1,2,4-Trisubstituted Ring |

This interactive table summarizes the key IR absorptions for identifying the compound's structural features.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the Raman spectrum would highlight:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is usually a very strong and sharp band in the Raman spectrum. The other C=C stretching modes between 1400-1650 cm⁻¹ are also prominent.

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching vibrations are visible, often with the aromatic C-H stretch being sharper. nih.gov

Substituent Vibrations: The C-Br and C-F stretching vibrations will also be present, though they may be weaker compared to the aromatic ring modes. Vibrations associated with the methyl and propyl groups, such as C-C stretching and CH₂/CH₃ bending modes, will also contribute to the spectrum. nih.gov

Expected Characteristic Raman Shifts:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080-3050 | C-H Stretch | Aromatic Ring |

| 2980-2870 | C-H Stretch | Alkyl (Propyl, Methyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

This interactive table shows the expected Raman shifts for key functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, known as chromophores. wikipedia.org The benzene ring in this compound acts as the primary chromophore.

Benzene itself exhibits two primary absorption bands: a strong E-band (π → π) around 204 nm and a weaker, vibrational fine-structured B-band (also π → π) around 255 nm. wikipedia.org The substituents on the benzene ring—methyl, fluoro, and bromopropyl groups—act as auxochromes, modifying the absorption characteristics of the parent chromophore.

Methyl and Alkyl Groups: These are weak auxochromes that typically cause a small bathochromic (red) shift of the absorption bands.

Fluoro Group: The fluorine atom exerts two opposing effects: a strong electron-withdrawing inductive (-I) effect and an electron-donating resonance (+R) effect. stackexchange.comresearchgate.net The net result on the UV spectrum is often a slight hypsochromic (blue) shift or a minimal change in the λmax of the B-band, but it can increase the absorption intensity.

The resulting UV-Vis spectrum for this compound is expected to show the characteristic B-band with vibrational fine structure, likely shifted slightly from 255 nm, and a more intense E-band at a shorter wavelength. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be used. Aromatic hydrocarbons often fluoresce, and the emission spectrum can provide complementary information for identification and purity analysis.

Expected UV-Vis Absorption Data (in a non-polar solvent):

| Band | Expected λmax (nm) | Type of Transition |

|---|---|---|

| E-band | ~210-220 | π → π* |

This interactive table presents the anticipated UV absorption maxima for the aromatic chromophore.

Advanced Spectroscopic Techniques for Isomeric Discrimination and Purity Assessment

Distinguishing this compound from its structural isomers (e.g., 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene or 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene) and assessing its purity requires advanced and often hyphenated techniques.

Isomeric Discrimination:

Infrared Spectroscopy: As mentioned, the pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region is highly sensitive to the substitution pattern on the benzene ring. spectroscopyonline.com Each distinct 1,2,4-trisubstituted, 1,2,3-trisubstituted, or 1,3,5-trisubstituted isomer will produce a unique and predictable pattern in this region, allowing for their differentiation. spectroscopyonline.comokstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally powerful for separating and identifying isomers. The isomers will likely have slightly different retention times on the GC column. The subsequent mass spectral analysis for each separated peak will show identical molecular weights but may exhibit subtle differences in fragmentation patterns or relative ion intensities, which can aid in identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed here, ¹H and ¹³C NMR are definitive methods for isomeric discrimination, as the chemical shifts and coupling patterns of the aromatic protons and carbons are uniquely determined by the relative positions of the substituents.

Purity Assessment: The purity of a chemical substance is a critical parameter, and spectroscopy offers several methods for its determination. tutorchase.com

Quantitative NMR (qNMR): This is a primary method for purity assessment. By integrating the signals of the target compound against a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined with high accuracy and precision. nih.gov

Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), equipped with detectors like UV-Vis or MS, are standard methods for purity analysis. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its relative purity. moravek.com

Differential Infrared Spectroscopy: This technique can be used for real-time monitoring of purity by subtracting a reference spectrum of the pure compound from the sample's spectrum. youtube.com Any remaining peaks indicate the presence of impurities. youtube.com

Computational Chemistry and Theoretical Investigations of 2 3 Bromopropyl 4 Fluoro 1 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict a variety of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net This approach is favored for its balance of accuracy and computational cost. mdpi.com For a molecule like 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene, DFT calculations would be used to optimize its three-dimensional structure, corresponding to the most stable arrangement of its atoms on the potential energy surface. researchgate.net

Commonly employed functionals for such studies include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a popular hybrid functional that combines different exchange and correlation functionals. researchgate.netepstem.net It is known to provide good results for a wide range of molecular systems. researchgate.net

CAM-B3LYP: This is a long-range corrected functional, which makes it particularly suitable for systems where charge transfer and non-covalent interactions are important. researchgate.netscm.com Given the presence of electronegative halogen atoms (bromine and fluorine) in the target molecule, CAM-B3LYP could provide a more accurate description of certain electronic properties compared to B3LYP. researchgate.netresearchgate.net

A DFT study would typically yield the optimized geometry (bond lengths, bond angles, and dihedral angles) and the total electronic energy of the molecule.

The presence of a flexible bromopropyl side chain in this compound means the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. nih.gov

By systematically rotating the single bonds in the propyl chain, computational chemists can map the potential energy surface of the molecule. This process identifies various stable conformations, known as local energy minima. The conformation with the lowest energy is the global minimum and represents the most probable structure of the molecule under given conditions. This analysis is crucial as different conformers can have distinct chemical and physical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on two specific orbitals:

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comyoutube.comirjweb.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.comyoutube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more easily polarized and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack on this compound. For instance, the analysis would show where electron density is concentrated (HOMO) and where it is deficient (LUMO), indicating how the molecule would interact with other reagents. This analysis also helps explain internal charge transfer characteristics within the molecule. irjweb.com

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor (more nucleophilic). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor (more electrophilic). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap suggests higher reactivity and lower stability. |

This table presents theoretical data concepts that would be calculated in a computational study.

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species.

The MEP surface is color-coded to indicate different regions of charge:

Red: Regions of negative electrostatic potential, typically found around electronegative atoms (like fluorine, or the bromine in this case). These areas are electron-rich and are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive electrostatic potential, usually located around electropositive atoms (like hydrogen). These areas are electron-poor and are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP surface would highlight the electron-rich areas around the fluorine and bromine atoms and the aromatic ring, as well as any electron-deficient areas, thereby providing a detailed map of its reactive sites. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods can predict the NMR chemical shifts (¹H and ¹³C) for a given molecule. dntb.gov.ua

The standard procedure involves:

Optimizing the molecular geometry using a reliable method, such as DFT (e.g., B3LYP/6-311G(d,p)). epstem.net

Calculating the magnetic shielding tensors for this optimized geometry using a method like GIAO (Gauge-Including Atomic Orbital). epstem.netdntb.gov.ua

Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

These predicted chemical shifts for this compound could then be compared with experimentally measured NMR data. A strong correlation between the calculated and experimental values provides high confidence in the structural assignment. researchgate.netresearchgate.net Discrepancies can often be explained by environmental factors not included in the calculation, such as solvent effects or intermolecular interactions.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| ... | Data not available | Data not available |

This is an example table. No experimental or computational NMR data for this compound has been published.

Vibrational Frequency and Intensity Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. numberanalytics.comoup.com For this compound, a DFT calculation would begin with the optimization of its three-dimensional geometry to find the lowest energy structure. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). truegeometry.com

Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes, which describe the collective motions of the atoms for each frequency. acs.org The predicted frequencies can be correlated with experimental IR and Raman spectra to assign specific absorption bands to particular molecular motions, such as C-H stretching, C=C aromatic ring vibrations, C-F stretching, and C-Br stretching. The calculations also provide the infrared intensities and Raman activities for each mode, which are crucial for interpreting the appearance of an experimental spectrum.

To improve the accuracy of the predicted wavenumbers, which are often overestimated due to the harmonic approximation used in the calculations, scaling factors are typically applied. researchgate.net

Hypothetical Vibrational Frequency Data

Below is an interactive table representing the kind of data that would be generated from a DFT vibrational frequency calculation for this compound.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) |

| Aromatic C-H Stretch | 3100-3000 | Moderate |

| Aliphatic CH₂ Stretch (Asymmetric) | 2960 | Strong |

| Aliphatic CH₂ Stretch (Symmetric) | 2870 | Strong |

| Aromatic C=C Stretch | 1610 | Moderate-Strong |

| Aromatic C=C Stretch | 1505 | Strong |

| CH₂ Scissoring (Propyl chain) | 1465 | Moderate |

| C-F Stretch | 1250 | Very Strong |

| C-C Stretch (Ring-Propyl) | 1180 | Weak |

| C-Br Stretch | 650 | Strong |

Electronic Transition Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of organic molecules. ohio-state.eduarxiv.org This method calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com For this compound, TD-DFT would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org

These calculations help in understanding the electronic structure by identifying the nature of the transitions, such as π→π* transitions within the benzene (B151609) ring or n→σ* transitions involving the halogen atoms. The analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into where the electron density is redistributed upon electronic excitation. researchgate.net Such studies are crucial for designing molecules with specific photophysical properties.

Hypothetical Electronic Transition Data

This interactive table illustrates the typical output from a TD-DFT calculation for this compound, performed with an implicit solvent model to better simulate experimental conditions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.65 | 267 | 0.085 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 5.10 | 243 | 0.150 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.85 | 212 | 0.020 | HOMO → LUMO+1 (π→π*) |

Reaction Mechanism Studies Through Computational Modeling

Transition State Characterization for Key Transformations

Computational chemistry is indispensable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. A key aspect of this is the location and characterization of transition states (TS). numberanalytics.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io

For reactions involving this compound, such as nucleophilic substitution at the propyl chain or electrophilic aromatic substitution, computational methods can be used to find the geometry of the transition state. A successful TS optimization is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. fiveable.me The motion corresponding to this imaginary frequency visualizes the atomic displacements that lead the molecule from the reactant, over the transition state, to the product. The calculated energy of the transition state determines the activation energy and, consequently, the reaction rate. mit.eduacs.org

Elucidation of Regioselectivity and Stereoselectivity

When a reaction can yield multiple products, computational modeling can predict the selectivity. nih.govrsc.org Regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are determined by the relative activation energies of the competing reaction pathways. rsc.orgnumberanalytics.com The product formed through the lowest energy transition state will be the major product under kinetic control. researchgate.net

For example, in a reaction where a nucleophile could attack either the terminal carbon of the propyl group or the aromatic ring of this compound, the transition states for both pathways would be calculated. By comparing the activation energies (E_a = E_TS - E_reactant), a prediction can be made about the regiochemical outcome of the reaction.

Hypothetical Reaction Pathway Data

This table shows a hypothetical comparison of activation energies for two competing reaction pathways involving this compound.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Outcome |

| Path A: Sₙ2 at Propyl Chain | 0.0 | +22.5 | 22.5 | Major Product |

| Path B: Aromatic Substitution | 0.0 | +35.8 | 35.8 | Minor Product |

Non-Covalent Interaction (NCI) Analysis and Intramolecular Bonding Interactions (e.g., NBO Analysis)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis generates 3D plots that reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. nih.govchemtools.org These regions are typically color-coded: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. jussieu.fr For this compound, NCI analysis could reveal intramolecular interactions between the propyl chain and the aromatic ring that influence its conformational preferences.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. mendeley.com It is particularly useful for quantifying intramolecular bonding interactions, such as hyperconjugation. nih.gov This analysis involves calculating the stabilization energies (E⁽²⁾) associated with "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. uba.arsemanticscholar.org For the title compound, NBO analysis could quantify the delocalization of electron density from the π-system of the benzene ring into the σ* antibonding orbitals of the C-Br bond, or interactions involving the fluorine atom's lone pairs. numberanalytics.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and the influence of the environment. aip.org An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. acs.org

Applications of 2 3 Bromopropyl 4 Fluoro 1 Methylbenzene As a Synthetic Precursor

Building Block for Complex Organic Scaffolds

The unique arrangement of a reactive alkyl halide tethered to a substituted benzene (B151609) ring makes 2-(3-Bromopropyl)-4-fluoro-1-methylbenzene a valuable building block for the synthesis of intricate organic structures, particularly heterocyclic and polycyclic systems.

The bromopropyl moiety of this compound serves as a key electrophile in the construction of various nitrogen-containing heterocyclic systems. Through carefully designed synthetic routes, this precursor can be utilized to form fused ring systems that are prevalent in pharmacologically active compounds.

Indolines and Tetrahydroquinolines: A plausible synthetic strategy involves the initial N-alkylation of a substituted aniline (B41778) with this compound. The resulting N-(3-(4-fluoro-2-methylphenyl)propyl)aniline intermediate can then undergo intramolecular cyclization. For instance, an intramolecular Friedel-Crafts type reaction or a palladium-catalyzed C-H activation/C-N bond formation could facilitate the closure of the five-membered ring to yield a functionalized indoline. Similarly, starting with an appropriate precursor, a six-membered ring can be formed to produce tetrahydroquinolines. The reaction conditions for such cyclizations often involve a Lewis acid or a transition metal catalyst.

Azepines: The synthesis of seven-membered heterocyclic rings like benzazepines can also be envisioned using this precursor. A common approach involves the intramolecular cyclization of a suitably functionalized N-substituted 3-arylpropylamine. By reacting this compound with an amine that contains an additional nucleophilic site or a group that can be converted into one, subsequent intramolecular reactions can lead to the formation of the azepine ring.

| Heterocycle | Plausible Synthetic Approach | Key Reaction Step |

| Indoline | N-alkylation of aniline followed by intramolecular cyclization. | Friedel-Crafts Alkylation / Pd-catalyzed C-H amination |

| Tetrahydroquinoline | Reaction with a suitable amine and subsequent ring closure. | Reductive Amination / Cyclization |

| Azepine | N-alkylation and subsequent intramolecular cyclization of a bifunctional intermediate. | Intramolecular Nucleophilic Substitution |

The aromatic core and the reactive side chain of this compound also enable its use in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and as a component in supramolecular chemistry.

Polycyclic Aromatic Hydrocarbons: A classic method for constructing fused carbocyclic rings is the intramolecular Friedel-Crafts alkylation. In the presence of a strong Lewis acid, the bromopropyl group can form a carbocationic intermediate that can then attack the electron-rich aromatic ring, leading to the formation of a new six-membered ring. This would result in a tetralone derivative, which is a common precursor for the synthesis of more complex PAHs through subsequent aromatization or further annulation reactions.